molecular formula C18H18N2O4S B2941461 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide CAS No. 899756-88-8

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide

Cat. No. B2941461
CAS RN: 899756-88-8
M. Wt: 358.41
InChI Key: MWCPAXRABAWLED-UHFFFAOYSA-N
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Description

“3-Oxobenzo[d]isothiazole-2(3H)-carbaldehyde 1,1-dioxide” is a chemical compound with the CAS Number: 50978-45-5 . It has a molecular weight of 211.2 and its molecular formula is C8H5NO4S .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5NO4S/c10-5-9-8(11)6-3-1-2-4-7(6)14(9,12)13/h1-5H . This code represents the structure of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Biocides

Isothiazolinones, including the compound , are used as biocides due to their bacteriostatic and fungiostatic activity . They are effective in controlling the growth of bacteria and fungi, making them useful in a variety of applications where microbial growth needs to be controlled.

Cosmetics

These compounds are used in cosmetics, likely due to their antimicrobial properties . They can help to prevent the growth of bacteria and fungi in cosmetic products, extending their shelf life and ensuring they remain safe to use.

Industrial Usage

Isothiazolinones are used as chemical additives for occupational and industrial usage . Their antimicrobial properties make them useful in a variety of industrial applications, such as in the manufacture of paints, adhesives, and coatings.

Medicinal Chemistry

Isothiazoles, a class of compounds to which isothiazolinones belong, are widely utilized in medicinal chemistry due to unique properties of two electronegative heteroatoms in a 1,2-relationship . They have been found to have antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Organic Synthesis

Isothiazoles are also used in organic synthesis . The unique properties of isothiazoles make them useful in the synthesis of a variety of organic compounds.

Protease Inhibitors

Isothiazoles have been described to act as inhibitors of proteases for the treatment of anxiety and depression . This suggests that isothiazolinones, including the compound , may have potential applications in the treatment of these conditions.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-3-19(15-10-6-4-8-13(15)2)17(21)12-20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCPAXRABAWLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide

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